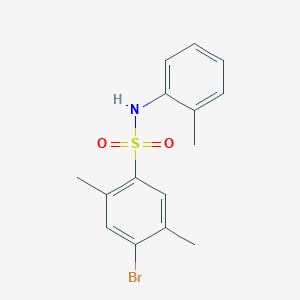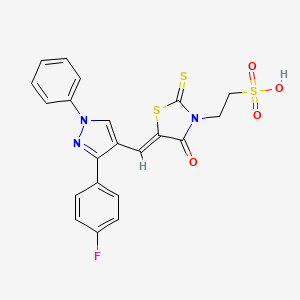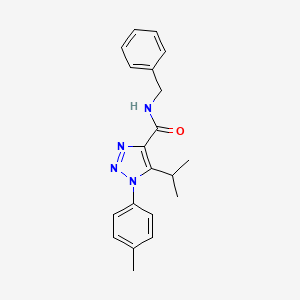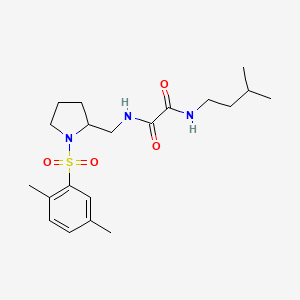
4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide, also known as BDBS, is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been shown to have therapeutic potential for the treatment of various diseases, including glaucoma, epilepsy, and cancer. 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase II and IX, making it a promising candidate for further development as a therapeutic agent.
Mécanisme D'action
4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide inhibits carbonic anhydrases by binding to the active site of the enzyme and preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have therapeutic effects in certain diseases. 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have a higher affinity for carbonic anhydrase IX than for carbonic anhydrase II, which makes it a potential candidate for the treatment of hypoxic tumors.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrases, reduction of bicarbonate ion concentration, and potential anti-tumor activity. However, further studies are needed to fully understand the effects of 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase inhibitor and its potential as a therapeutic agent. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide, including:
1. Further development of 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of hypoxic tumors and other diseases.
2. Investigation of the effects of 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide on other physiological processes, including bone resorption and respiration.
3. Development of more efficient synthesis methods for 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide to improve its purity and yield.
4. Investigation of the potential toxicity of 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide and its effects on various cell types.
5. Exploration of the potential use of 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide as a tool for studying carbonic anhydrase enzymes and their role in physiological processes.
Conclusion:
In conclusion, 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide is a promising compound with potential applications in medicinal chemistry and scientific research. Its high potency as a carbonic anhydrase inhibitor and potential therapeutic effects make it a promising candidate for further development. However, further studies are needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide involves the reaction between 4-bromo-2,5-dimethylbenzenesulfonyl chloride and 2-methylaniline in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism and yields 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide as a white solid. The purity of the compound can be improved through recrystallization.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-10-6-4-5-7-14(10)17-20(18,19)15-9-11(2)13(16)8-12(15)3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQYLGARHPIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)



![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)


![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2998102.png)